N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGASEFPORLBCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The phenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the methylphenoxy acetamide moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide with structurally related compounds, focusing on substituents, molecular properties, and reported bioactivities:
Key Structural and Pharmacological Differences
Compared to the benzothiadiazin ring in , the thiazinan ring is smaller and less aromatic, which may reduce π-π stacking interactions but improve solubility .
The p-tolylamino group in compound 5k () provides a planar aromatic system, favoring interactions with flat enzymatic active sites, whereas the thiazinan ring may engage in conformational flexibility .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving carbodiimide-mediated coupling of a thiazinan-phenylamine derivative with 2-(2-methylphenoxy)acetic acid . This contrasts with the Mitsunobu or Ullmann reactions used for morpholinosulfonyl derivatives in .
Bioactivity Inference :
- While the target compound lacks direct activity data, analogs like 5k () exhibit anti-COVID-19 activity (IC₅₀ = 2.1–4.8 µM), suggesting that sulfonamide-acetamide hybrids are viable for antiviral development .
- The thiazole-containing compound in shows structural mimicry of penicillin, hinting at antibacterial mechanisms for the target compound if optimized .
Data Table: Comparative Physicochemical Properties
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazinan ring, which contributes to its unique chemical reactivity. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 941986-75-0 |
| Structural Features | Thiazinan ring, phenyl group, acetamide moiety |
The presence of the sulfonamide group and the thiazinan ring enhances its lipophilicity and metabolic stability, potentially increasing its bioactivity.
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features demonstrate antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
- Anticancer Properties : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The thiazinan moiety is believed to play a crucial role in mediating these effects by interacting with cellular targets.
Anticancer Activity
A study investigating structurally related compounds reported significant anticancer effects. For instance, derivatives of thiazinan compounds were shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .
Osteoclast Inhibition
Another study highlighted the potential of related compounds in inhibiting osteoclast differentiation. In vitro experiments demonstrated that certain derivatives could significantly reduce multinucleated osteoclast formation from macrophages. This effect was attributed to the downregulation of key osteoclast-specific markers such as NFATc1 and cathepsin K. Although not directly tested on this compound, these findings suggest a possible similar action.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other compounds featuring similar structural motifs:
These comparisons indicate that compounds with thiazinan rings often share similar biological activities, reinforcing the hypothesis that this compound may also exhibit significant bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
